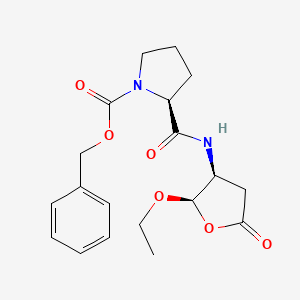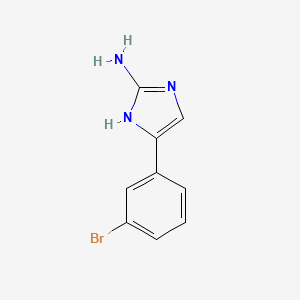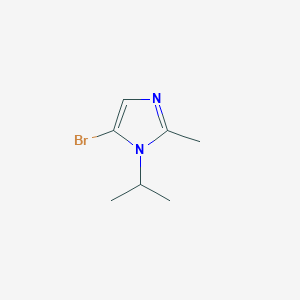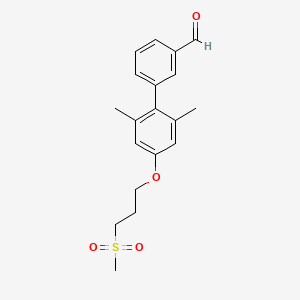
2',6'-Dimethyl-4'-(3-(methylsulfonyl)propoxy)biphenyl-3-carbaldehyde
Vue d'ensemble
Description
“2’,6’-Dimethyl-4’-(3-(methylsulfonyl)propoxy)biphenyl-3-carbaldehyde” is a chemical compound . It has a molecular weight of 346.4 g/mol. The IUPAC name of this compound is {2’,6’-dimethyl-4’-[3-(methylsulfonyl)propoxy][1,1’-biphenyl]-3-yl}methanol .
Molecular Structure Analysis
The molecular formula of this compound is C19H22O4S. The InChI code is 1S/C19H24O4S/c1-14-10-18(23-8-5-9-24(3,21)22)11-15(2)19(14)17-7-4-6-16(12-17)13-20/h4,6-7,10-12,20H,5,8-9,13H2,1-3H3 .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a refrigerator .
Applications De Recherche Scientifique
1. Chemical Synthesis of Polysaccharides
A study by Okada, Sumitomo, & Hishida (1983) details the synthesis of a D,L-polysaccharide, involving a process starting from 3,4-dihydro-2 H-pyran-2-carbaldehyde. This showcases the use of similar chemical structures in the synthesis of complex polysaccharides.
2. Molecular Rearrangements in Organic Chemistry
L'abbé, Bruynseels, Delbeke, & Toppet (1990) explored the molecular rearrangements of 1-substituted-4-iminomethyl-1,2,3-triazoles, which are interconvertible when heated in dimethyl sulfoxide. This research (L'abbé et al., 1990) provides insights into the behavior of complex molecules similar to 2',6'-Dimethyl-4'-(3-(methylsulfonyl)propoxy)biphenyl-3-carbaldehyde under specific conditions.
3. Synthetic Organic Chemistry Applications
A 2020 study focused on the synthesis of various vinylsulfones and vinylsulfonamides, demonstrating their biological activities and usage in synthetic organic chemistry. This research highlights the relevance of similar compounds in the field of synthetic chemistry and biological applications. The details of this study are not available in the database.
4. Development of Stable Chemical Alternatives
The work by Ley & Michel (2003) describes the synthesis of a stable alternative to glyceraldehyde acetonide from D-mannitol, emphasizing the development of stable and functional chemical alternatives in research. This is relevant as it demonstrates the use of complex organic compounds in creating stable alternatives for research purposes (Ley & Michel, 2003).
5. Investigation of Antitumoral Properties
Research by Fruttero et al. (1989) on unsymmetrically substituted furoxans, including the preparation of methylfuroxancarbaldehydes, provides insights into potential antitumoral properties. This indicates the exploration of similar compounds in medicinal chemistry (Fruttero et al., 1989).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statement is P261, which advises avoiding breathing dust/fume/gas/mist/vapors/spray .
Propriétés
IUPAC Name |
3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4S/c1-14-10-18(23-8-5-9-24(3,21)22)11-15(2)19(14)17-7-4-6-16(12-17)13-20/h4,6-7,10-13H,5,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHXNWOFLLDTSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC=CC(=C2)C=O)C)OCCCS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',6'-Dimethyl-4'-(3-(methylsulfonyl)propoxy)biphenyl-3-carbaldehyde | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

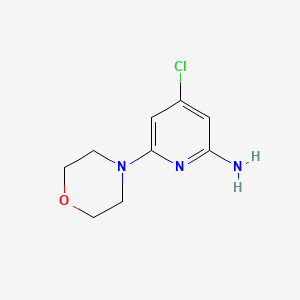
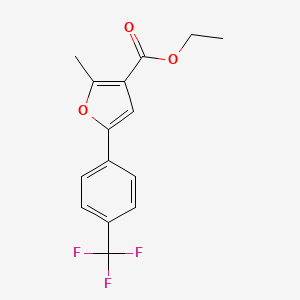
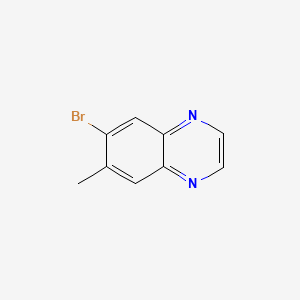
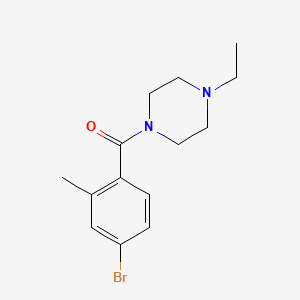
![[1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile](/img/structure/B1444399.png)
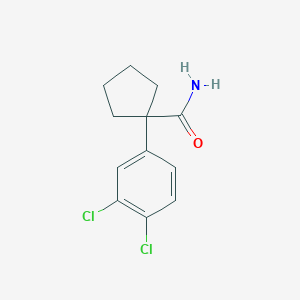
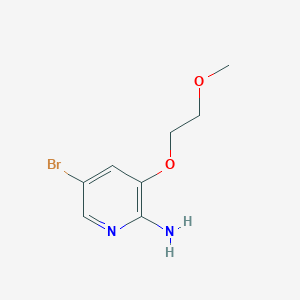
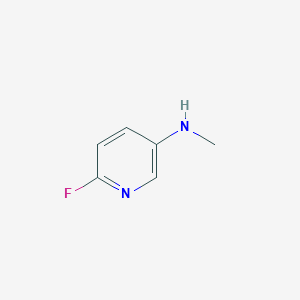
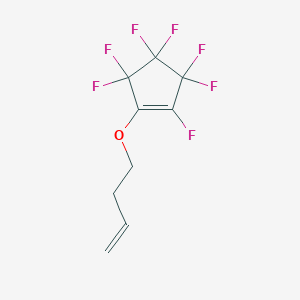
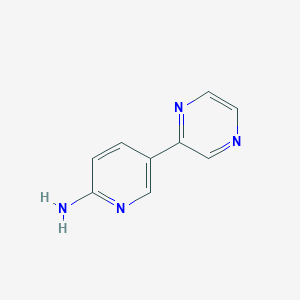
![3alpha-(2-Methylpropyl)-1,2,3,4,6,7-hexahydro-11balphaH-benzo[a]quinolizine-2beta,9,10-triol](/img/structure/B1444411.png)
